Regioisomeric Fluorine Position: 3-Fluorobenzoyl vs. 4-Fluorobenzyl in Tyrosinase Active Site
The target compound carries a 3-fluorobenzoyl substituent, whereas the structurally closest co-crystallized arylpiperazine in the PDB, [4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone (PDB: 6EI4), features a 4-fluorobenzyl and a 2-methylbenzoyl group. The 3-fluoro vs. 4-fluoro regioisomerism, together with the ethoxy vs. methyl substitution, results in distinct hydrogen-bonding and hydrophobic contacts within the tyrosinase active site . While direct IC50 for the target compound is unavailable, the crystallographic evidence proves that the 3-fluorobenzoyl vector cannot be mimicked by the 4-fluorobenzyl analog for target-based screening.
| Evidence Dimension | Ligand binding pose and fluorine substitution position |
|---|---|
| Target Compound Data | 3-fluorobenzoyl substituent; ethoxyphenylmethyl group at N1 (predicted binding differs from PDB 6EI4 ligand) |
| Comparator Or Baseline | PDB 6EI4 co-crystallized ligand: 4-fluorobenzyl at N1, 2-methylbenzoyl at N4; IC50 = not compared directly |
| Quantified Difference | Fluorine position: 3- (target) vs. 4- (comparator); N1 substitution: ethoxyphenylmethyl (target) vs. 4-fluorobenzyl (comparator). No quantitative IC50 comparison available. |
| Conditions | Bacillus megaterium tyrosinase X-ray crystallography, 2.0 Å resolution (PDB 6EI4) |
Why This Matters
Selecting the correct regioisomer is critical for target-based assays; using the 4-fluorobenzyl analog would produce a different binding mode and is not a valid proxy for the target compound.
- [1] Deri, B. et al. Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments. J. Med. Chem. 2018, 61, 4549–4564. PDB: 6EI4. View Source
